

A Comparative Neuropharmacological Analysis of 3-MPEA and Other Phenethylamine Derivatives

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Compound of Interest

Compound Name: *3-Methoxyphenethylamine*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuropharmacological properties of **3-methoxyphenethylamine** (3-MPEA) and other key phenethylamine derivatives, including amphetamine, MDMA, and mescaline. The information is presented to facilitate research and drug development efforts in the field of neuroscience.

Introduction

Phenethylamine and its derivatives constitute a broad class of neuroactive compounds with diverse pharmacological profiles, ranging from central nervous system stimulants to psychedelics.^[1] Understanding the comparative neuropharmacology of these agents is crucial for elucidating their mechanisms of action, therapeutic potential, and toxicological profiles. This guide focuses on 3-MPEA, a methoxy-substituted phenethylamine, and compares its *in vitro* receptor binding and functional activity, as well as its *in vivo* behavioral effects, with those of well-characterized phenethylamines.

In Vitro Neuropharmacology: Receptor Binding Affinities and Functional Data

The interaction of phenethylamine derivatives with various neurotransmitter receptors and transporters is a key determinant of their pharmacological effects. The following tables

summarize the binding affinities (Ki) and functional potencies (EC50 or IC50) of 3-MPEA and selected comparators at key serotonergic, dopaminergic, adrenergic, and trace amine-associated receptors (TAARs).

Serotonin Receptor and Transporter Interactions

Compound	5-HT1A (Ki, nM)	5-HT2A (Ki, nM)	5-HT2C (Ki, nM)	SERT (Ki, nM)
3-MPEA	>10,000	>10,000	>10,000	-
Amphetamine	6700[2]	-	-	-
MDMA (racemic)	-	4700 (R-MDMA) [3]	-	222 (S-MDMA) [3]
Mescaline	6700[4]	9400[4]	>10,000[5]	>30,000[5]

'-' indicates data not readily available in the searched literature.

Dopamine and Norepinephrine Transporter and Receptor Interactions

Compound	DAT (Ki, nM)	NET (Ki, nM)	D2 Receptor (Ki, nM)
3-MPEA	-	-	-
Amphetamine	-	-	-
MDMA (racemic)	2300 (S-MDMA)[3]	7800 (S-MDMA)[3]	-

'-' indicates data not readily available in the searched literature.

Adrenergic Receptor Interactions

Compound	α1A (Ki, nM)	α2A (Ki, nM)
3-MPEA	-	-
MDMA	>10,000	>10,000

'-' indicates data not readily available in the searched literature.

Trace Amine-Associated Receptor 1 (TAAR1) Functional Activity

Compound	hTAAR1 (EC50, nM)	hTAAR1 Efficacy (% of PEA)
3-MPEA	-	-
Phenethylamine (PEA)	8800[6]	97[6]
Amphetamine	-	-
β -methylphenethylamine	2100[6]	77[6]

'-' indicates data not readily available in the searched literature.

In Vivo Behavioral Pharmacology

The in vivo effects of phenethylamine derivatives are complex and arise from their interactions with multiple neurotransmitter systems. Locomotor activity is a commonly used behavioral measure to assess the stimulant properties of these compounds.

Effects on Locomotor Activity in Rodents

Compound	Species	Dose Range	Effect on Locomotor Activity
Phenethylamine (PEA)	Mouse	50 mg/kg	Increased locomotor activity (early phase) [7]
Phenethylamine (PEA)	Rat	20-100 mg/kg	Increased spontaneous locomotor activity[8]
Amphetamine	Mouse	-	Stimulant effects on locomotor activity[9]
2C-D	Mouse	Low doses	Stimulated activity[9]
2C-E	Mouse	Low doses	Stimulated activity[9]

'-' indicates data not readily available in the searched literature.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key *in vitro* assays used to characterize the neuropharmacology of phenethylamine derivatives.

Radioligand Binding Assay for 5-HT2A Receptor

Objective: To determine the binding affinity (K_i) of a test compound for the human 5-HT2A receptor.

Materials:

- Cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.
- Radioligand: [³H]Ketanserin.[10]
- Wash Buffer: 50 mM Tris-HCl, pH 7.4.[10]
- Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

- Non-specific binding control: 10 μ M Mianserin.
- 96-well microplates.
- Glass fiber filters (GF/C).
- Scintillation fluid.
- Scintillation counter.

Procedure:

- Membrane Preparation: Cell membranes are prepared from HEK293 cells expressing the human 5-HT2A receptor through homogenization and centrifugation.[11] The final pellet is resuspended in assay buffer.[11]
- Assay Setup: In a 96-well plate, add 50 μ L of assay buffer, 50 μ L of the test compound at various concentrations, 50 μ L of [³H]Ketanserin (at a concentration near its K_d), and 50 μ L of the membrane suspension.[10] For total binding, substitute the test compound with assay buffer. For non-specific binding, add the non-specific control instead of the test compound.
- Incubation: Incubate the plate at 25°C for 60 minutes.
- Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to separate bound from free radioligand.[10]
- Counting: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + ([L]/K_d))$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.[10]

TAAR1 cAMP Functional Assay

Objective: To determine the functional potency (EC50) and efficacy (Emax) of a test compound at the human TAAR1.

Materials:

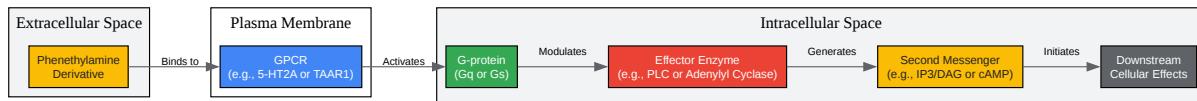
- HEK293 cells stably expressing human TAAR1.[12]
- cAMP assay kit (e.g., BRET-based biosensor).[13]
- Assay buffer (e.g., PBS with calcium and magnesium).[13]
- Coelenterazine h (for BRET assays).
- 96-well white, clear-bottom microplates.
- Plate reader capable of measuring BRET.

Procedure:

- Cell Plating: Seed HEK293-hTAAR1 cells into 96-well plates and grow to confluence.[13]
- Assay Preparation: On the day of the assay, wash the cells with assay buffer.[13]
- Ligand Addition: Add varying concentrations of the test compound to the wells.
- cAMP Measurement (BRET Assay):
 - Add coelenterazine h to each well and incubate.[13]
 - Measure the BRET signal at baseline and then at multiple time points after the addition of the test compound using a plate reader.[14] A decrease in the BRET ratio indicates an increase in cAMP levels.[14]
- Data Analysis: Plot the change in BRET signal against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[14]

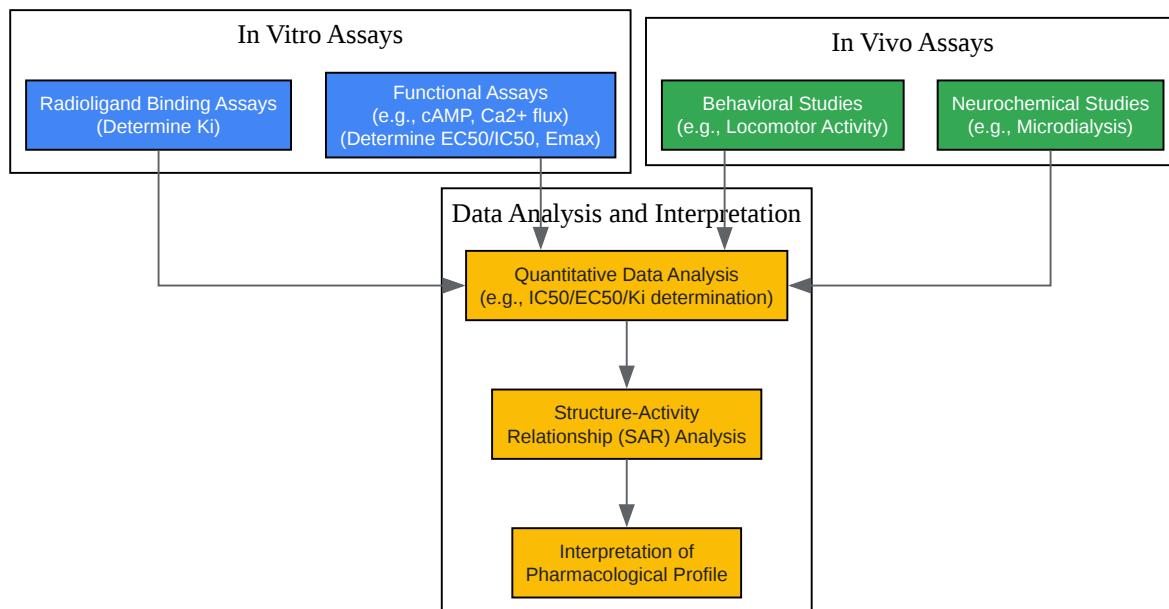
Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in neuropharmacological studies is crucial for understanding the data. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.



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Caption: A generalized G-protein coupled receptor (GPCR) signaling pathway activated by a phenethylamine derivative.



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Caption: A typical experimental workflow for the neuropharmacological characterization of phenethylamine derivatives.

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